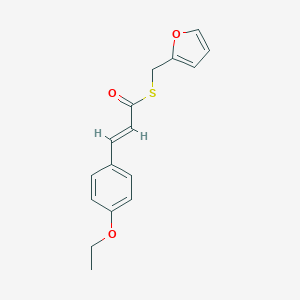
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is an organic compound that belongs to the class of thioesters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate typically involves the reaction of 2-furylmethyl thiol with 3-(4-ethoxyphenyl)-2-propenoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The propenethioate moiety can be reduced to form the corresponding saturated thioester.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated thioester.
Substitution: Various substituted thioesters depending on the nucleophile used.
科学的研究の応用
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propenethioate moiety can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- S-(2-furylmethyl) 3-(4-methoxyphenyl)-2-propenethioate
- S-(2-furylmethyl) 3-(4-chlorophenyl)-2-propenethioate
- S-(2-furylmethyl) 3-(4-bromophenyl)-2-propenethioate
Uniqueness
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.
生物活性
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
This compound consists of a furan ring and an ethoxy-substituted phenyl group attached to a propenethioate moiety. The structural features of this compound may influence its biological properties significantly.
Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and affecting mitochondrial function. The compound has been shown to modulate the activity of caspases, which are crucial for the apoptotic process.
Apoptosis Induction
In studies involving K562 leukemia cells, the compound demonstrated an ability to increase ROS levels in a time-dependent manner. Flow cytometry analysis revealed that it could induce early apoptotic markers, such as phosphatidylserine translocation, suggesting that it activates intrinsic apoptotic pathways associated with mitochondrial dysfunction.
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. Notably, it exhibited significant cytotoxicity against K562 cells, with a reduction in cell viability observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Caspase Activity (Fold Increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 85 | 1.1 |
| 25 | 70 | 1.5 |
| 50 | 50 | 2.0 |
| 100 | 30 | 2.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In preliminary studies, it showed moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.
Summary of Antimicrobial Findings
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Streptococcus pneumoniae | 64 |
Case Studies
Recent studies have highlighted the potential of this compound in treating specific cancers. For example, a study focusing on its effects on K562 cells found that the compound not only reduced cell proliferation but also enhanced apoptosis through ROS generation and caspase activation.
特性
IUPAC Name |
S-(furan-2-ylmethyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-2-18-14-8-5-13(6-9-14)7-10-16(17)20-12-15-4-3-11-19-15/h3-11H,2,12H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQSUUBCRTSIU-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)SCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)SCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














